![molecular formula C₁₀H₁₀N₄O B1144451 1-benzyl-1H-1,2,3-triazole-4-carboxamide CAS No. 80819-65-4](/img/structure/B1144451.png)
1-benzyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-benzyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound with the empirical formula C11H12N4O . It is a solid substance and is part of a class of compounds known as 1,2,3-triazoles . These compounds are nitrogen-containing heterocycles with three nitrogen atoms in the ring . They are stable to hydrolysis, oxidizing and reducing conditions, and enzymatic degradation .
Synthesis Analysis
The synthesis of 1,2,3-triazole derivatives, including 1-benzyl-1H-1,2,3-triazole-4-carboxamide, can be achieved through a multicomponent reaction . This process provides wide access to triazole derivatives production .Molecular Structure Analysis
The molecule of 1-benzyl-1H-1,2,3-triazole-4-carboxamide adopts a curved shape . The dihedral angle formed between the triazole and benzene rings is 63.23(8)° . There is localization of π-electron density within the triazole ring .Chemical Reactions Analysis
1,2,3-triazoles, including 1-benzyl-1H-1,2,3-triazole-4-carboxamide, are known to be involved in various chemical reactions . They can undergo Suzuki–Miyaura cross-coupling reaction in aqueous medium .Physical And Chemical Properties Analysis
1-benzyl-1H-1,2,3-triazole-4-carboxamide is a solid substance . Its molecular weight is 216.24 .Scientific Research Applications
Drug Discovery
The triazole ring is a common motif in pharmaceuticals due to its resemblance to the amide bond, which is prevalent in many bioactive molecules. 1-benzyl-1H-1,2,3-triazole-4-carboxamide can be utilized in the synthesis of compounds with potential therapeutic effects. For instance, derivatives of this compound have been designed as acetylcholine esterase (AChE) inhibitors, which are clinically used to treat Alzheimer’s disease . This application is particularly significant given the increasing prevalence of neurodegenerative diseases.
Organic Synthesis
In organic chemistry, the triazole core is valued for its high chemical stability and inertness to various conditions. It serves as a versatile intermediate in the synthesis of complex organic molecules. The benzyl and carboxamide groups on 1-benzyl-1H-1,2,3-triazole-4-carboxamide offer points of functionalization, enabling the creation of a wide array of organic compounds .
Polymer Chemistry
The triazole unit can be incorporated into polymers to enhance their properties. It can contribute to the thermal stability, mechanical strength, and chemical resistance of the polymer1-benzyl-1H-1,2,3-triazole-4-carboxamide could be used to synthesize polymers with specific characteristics for industrial applications .
Supramolecular Chemistry
Triazoles are known for their ability to engage in hydrogen bonding, which is a key interaction in supramolecular assemblies1-benzyl-1H-1,2,3-triazole-4-carboxamide can be a building block in the design of supramolecular structures, such as molecular receptors or self-assembling systems .
Bioconjugation
Bioconjugation involves attaching two molecules together for biological applications. The triazole ring can act as a linker in bioconjugates due to its stability and biocompatibility1-benzyl-1H-1,2,3-triazole-4-carboxamide can be used to conjugate various biomolecules, potentially for targeted drug delivery or diagnostic purposes .
Fluorescent Imaging
Triazoles can be part of fluorescent probes used in imaging techniques. They can be engineered to respond to specific biological environments or interactions, providing valuable insights into cellular processes1-benzyl-1H-1,2,3-triazole-4-carboxamide might be modified to serve as a fluorescent tag in biological research .
Materials Science
The robustness of the triazole ring makes it suitable for materials science applications. It can be used to create materials with specific electronic, optical, or catalytic properties1-benzyl-1H-1,2,3-triazole-4-carboxamide could be a precursor in the development of new materials for technological advancements .
Chemical Biology
In chemical biology, triazoles can be used to explore biological systems at the molecular level1-benzyl-1H-1,2,3-triazole-4-carboxamide can be a tool for probing enzyme mechanisms, studying protein interactions, or identifying biological pathways .
Mechanism of Action
Target of Action
1-Benzyl-1H-1,2,3-triazole-4-carboxamide has been found to have significant anticancer activity, with a particular effect on leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer . It has been suggested that the compound acts on the Epidermal Growth Factor Receptor (EGFR), a growth factor receptor that plays a crucial role in the proliferation of cancer cells .
Mode of Action
The compound interacts with its targets, leading to changes in cellular function. For instance, it has been found to inhibit tubulin polymerization, a process crucial for cell division . This interaction disrupts the normal cell cycle, leading to cell death .
Biochemical Pathways
The compound’s action affects several biochemical pathways. Its interaction with EGFR can disrupt the signaling pathways that promote cell proliferation . Additionally, its inhibition of tubulin polymerization affects the cell cycle, particularly the mitotic phase, where cell division occurs .
Result of Action
The compound’s action leads to significant cellular effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells . This is achieved through the disruption of the cell cycle, leading to the inhibition of cell division and ultimately cell death .
Future Directions
1,2,3-triazoles, including 1-benzyl-1H-1,2,3-triazole-4-carboxamide, have a broad range of applications in biomedicinal, biochemical, and material sciences . They are widely used in industrial applications such as dyes, photographic materials, photostabilizers, agrochemicals, and corrosion inhibitors . Therefore, the design and synthesis of novel triazole derivatives are a perspective direction of medicinal chemistry .
properties
IUPAC Name |
1-benzyltriazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c11-10(15)9-7-14(13-12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,11,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOPXDQZNYULBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-1,2,3-triazole-4-carboxamide |
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